Cas no 433229-60-8 (2-3-(propan-2-yl)phenylacetaldehyde)

2-3-(propan-2-yl)phenylacetaldehyde structure
433229-60-8 structure
Product Name:2-3-(propan-2-yl)phenylacetaldehyde
CAS No:433229-60-8
MF:C11H14O
MW:162.228263378143
CID:326939
PubChem ID:74010
Update Time:2025-04-19

2-3-(propan-2-yl)phenylacetaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetaldehyde,3-(1-methylethyl)-
    • Benzeneacetaldehyde, 3-(1-methylethyl)- (9CI)
    • 2-3-(propan-2-yl)phenylacetaldehyde
    • EINECS 215-634-5
    • 433229-60-8
    • Benzeneacetaldehyde, ar-(1-methylethyl)-
    • 2-[3-(propan-2-yl)phenyl]acetaldehyde
    • DTXSID90892310
    • 3-(1-Methylethyl)benzeneacetaldehyde
    • EN300-1854678
    • SCHEMBL453825
    • 2-(3-propan-2-ylphenyl)acetaldehyde
    • NS00011994
    • ar-Isopropylphenylacetaldehyde
    • Inchi: 1S/C11H14O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,7-9H,6H2,1-2H3
    • InChI Key: PLBFBQRBPDVZMR-UHFFFAOYSA-N
    • SMILES: O=CCC1=CC=CC(=C1)C(C)C

Computed Properties

  • Exact Mass: 162.104
  • Monoisotopic Mass: 162.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 0.956
  • Boiling Point: 241.7°Cat760mmHg
  • Flash Point: 107.7°C
  • Refractive Index: 1.503
  • PSA: 17.07000
  • LogP: 2.55140

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